C8 Dihydroceramide
C8 Dihydroceramide
Negative control for C8 ceramide. Biologically inactive in vitro and in vivo.
C8 dihydro Ceramide is a sphingolipid and an intermediate in the synthesis of C8 ceramide. It is synthesized by the acylation of sphinganine by ceramide synthase, a process that can be inhibited by some fungal mycotoxins, such as fumonisin B1.2 C8 dihydro Ceramide can be converted to C8 ceramide via the introduction of a 4,5-trans double bond by dihydroceramide desaturase. C8 dihydro ceramide is metabolically inactive and has been used as a negative control for the biological activity of C8 ceramide.
N-octanoyldihydrosphingosine is a dihydroceramide in which the N-acyl group is specified as octanoyl. It derives from an octanoic acid.
C8 dihydro Ceramide is a sphingolipid and an intermediate in the synthesis of C8 ceramide. It is synthesized by the acylation of sphinganine by ceramide synthase, a process that can be inhibited by some fungal mycotoxins, such as fumonisin B1.2 C8 dihydro Ceramide can be converted to C8 ceramide via the introduction of a 4,5-trans double bond by dihydroceramide desaturase. C8 dihydro ceramide is metabolically inactive and has been used as a negative control for the biological activity of C8 ceramide.
N-octanoyldihydrosphingosine is a dihydroceramide in which the N-acyl group is specified as octanoyl. It derives from an octanoic acid.
Brand Name:
Vulcanchem
CAS No.:
145774-33-0
VCID:
VC20843565
InChI:
InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1
SMILES:
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O
Molecular Formula:
C26H53NO3
Molecular Weight:
427.7 g/mol
C8 Dihydroceramide
CAS No.: 145774-33-0
Cat. No.: VC20843565
Molecular Formula: C26H53NO3
Molecular Weight: 427.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Negative control for C8 ceramide. Biologically inactive in vitro and in vivo. C8 dihydro Ceramide is a sphingolipid and an intermediate in the synthesis of C8 ceramide. It is synthesized by the acylation of sphinganine by ceramide synthase, a process that can be inhibited by some fungal mycotoxins, such as fumonisin B1.2 C8 dihydro Ceramide can be converted to C8 ceramide via the introduction of a 4,5-trans double bond by dihydroceramide desaturase. C8 dihydro ceramide is metabolically inactive and has been used as a negative control for the biological activity of C8 ceramide. N-octanoyldihydrosphingosine is a dihydroceramide in which the N-acyl group is specified as octanoyl. It derives from an octanoic acid. |
|---|---|
| CAS No. | 145774-33-0 |
| Molecular Formula | C26H53NO3 |
| Molecular Weight | 427.7 g/mol |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide |
| Standard InChI | InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1 |
| Standard InChI Key | LGOFBZUQIUVJFS-LOSJGSFVSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC)O |
| SMILES | CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O |
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